molecular formula C14H14ClNO3S B12120466 4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

Cat. No.: B12120466
M. Wt: 311.8 g/mol
InChI Key: VPJWETKFJULLEF-UHFFFAOYSA-N
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Description

4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of both chloro and hydroxy groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-2,6-dimethylaniline. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Acts as an enzyme inhibitor, particularly for carbonic anhydrase, which is involved in various physiological processes.

    Medicine: Investigated for its potential anticancer and antimicrobial properties due to its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells or microorganisms, leading to their death or reduced proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,6-dimethylphenyl)benzenesulfonamide
  • 4-hydroxy-3,5-dimethylbenzenesulfonamide
  • 4-chloro-N-(4-methylphenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide is unique due to the presence of both chloro and hydroxy groups, which provide it with distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C14H14ClNO3S

Molecular Weight

311.8 g/mol

IUPAC Name

4-chloro-N-(4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO3S/c1-9-7-12(17)8-10(2)14(9)16-20(18,19)13-5-3-11(15)4-6-13/h3-8,16-17H,1-2H3

InChI Key

VPJWETKFJULLEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)C)O

Origin of Product

United States

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